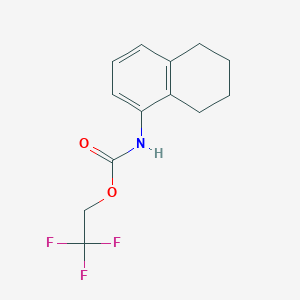

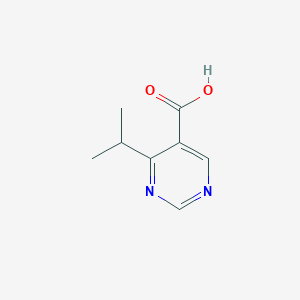

![molecular formula C7H4BrN3O2 B1519378 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 916325-85-4](/img/structure/B1519378.png)

5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Overview

Description

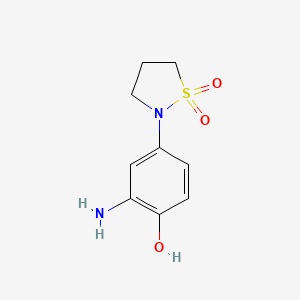

5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a research compound. It is a derivative of pyrazolo[3,4-b]pyridine .

Synthesis Analysis

The synthesis of this compound involves several steps. The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of the intermediate was protected by PMB-Cl to produce a key intermediate . Simultaneously, meta-aminobenzoic acid was reacted with morpholine to produce another intermediate .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H4BrN3 . Its molecular weight is 198.02 g/mol .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. The compound undergoes iodization, protection of NH by PMB-Cl, and reaction with meta-aminobenzoic acid .Physical and Chemical Properties Analysis

This compound is a solid compound . Its boiling point is 492.2°C at 760 mmHg .Scientific Research Applications

Anticancer Research

5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has been studied for its potential application in cancer treatment. One study synthesized organometallic complexes with this compound, revealing their activity as cyclin-dependent kinase (Cdk) inhibitors, which are significant in cancer cell proliferation. These complexes displayed cytotoxicity and cell cycle effects in human cancer cells, highlighting their potential as anticancer agents (Stepanenko et al., 2011).

Antibacterial Applications

The compound has also been utilized in synthesizing new polyheterocyclic ring systems. These synthesized derivatives, including 5-bromo-1H-pyrazolo[3,4-b]pyridine-based heterocycles, were characterized and evaluated for their antibacterial properties, showing promising results (Abdel‐Latif et al., 2019).

Analgesic and Anti-inflammatory Properties

Another study focused on synthesizing 7-azaindazole-chalcone derivatives from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde. These derivatives exhibited significant anti-inflammatory and analgesic activities, suggesting their potential in pain and inflammation management (Chamakuri et al., 2016).

Antioxidant Potential

The compound has been part of studies exploring its role in synthesizing novel sulfonamide derivatives with antibacterial and antioxidant properties. Some derivatives showed significant antioxidant scavenging activity, indicating their potential use in combating oxidative stress-related conditions (Variya et al., 2019).

Antiviral Activity

Research into pyrazolo[3,4-b]pyridine derivatives has revealed their potential in antiviral therapy. Derivatives of 5-bromo-1H-pyrazolo[3,4-b]pyridine exhibited inhibitory effects against various viruses such as Herpes simplex, demonstrating their potential as antiviral agents (Bernardino et al., 2007).

Safety and Hazards

Future Directions

The future directions for the research on 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid and its derivatives could involve further exploration of their inhibitory activities against TRKA and other receptor tyrosine kinases . This could potentially lead to the development of new treatments for cancers associated with the continuous activation and overexpression of these kinases .

Mechanism of Action

Target of Action

The primary target of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells . They are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .

Mode of Action

The compound interacts with its targets, the TRKs, by inhibiting their activities . Once activated, the intramembrane kinase domain of TRKs is phosphorylated . The compound’s interaction with TRKs prevents this phosphorylation, thereby inhibiting the activation of TRKs .

Biochemical Pathways

The inhibition of TRKs affects downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

One of the synthesized derivatives of the compound, referred to as compound c03, has been reported to possess good plasma stability .

Result of Action

The inhibition of TRKs by this compound can lead to the prevention of cell proliferation and differentiation . This can be particularly beneficial in the context of diseases such as cancer, where uncontrolled cell proliferation is a key characteristic .

Properties

IUPAC Name |

5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-3-1-4-5(7(12)13)10-11-6(4)9-2-3/h1-2H,(H,12,13)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXAWNXOASHZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NNC(=C21)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670268 | |

| Record name | 5-Bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916325-85-4 | |

| Record name | 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916325-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the modified synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid in the context of the research?

A1: The research article describes the synthesis of organometallic complexes with potential anticancer activity. These complexes incorporate 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine derivatives as ligands, which are known cyclin-dependent kinase (Cdk) inhibitors. The researchers modified the multistep synthesis of these ligands to improve efficiency and cost-effectiveness. Specifically, they synthesized this compound (3), a key intermediate, via 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine (2) and utilized the inexpensive coupling reagent N,N′-carbonyldiimidazole (CDI) for activating 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acids (1, 3) []. This modified synthesis facilitated the production of the desired ligands and ultimately the organometallic complexes for further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1519308.png)